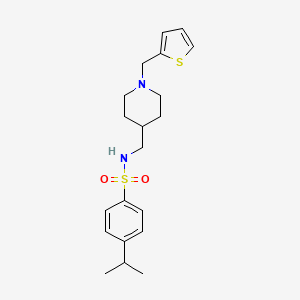![molecular formula C14H11N7 B2978839 3-phenyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]acrylonitrile CAS No. 1164485-96-4](/img/structure/B2978839.png)
3-phenyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-phenyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]acrylonitrile” is a type of 1,2,4-triazole derivative . These derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves multistep synthetic routes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .科学的研究の応用
Synthesis and Biological Applications
Cytotoxic Activities : Acrylonitriles substituted with triazoles or benzimidazoles have been synthesized and tested for cytotoxic potency on various human cancer cell lines. These compounds exhibit delayed cell death by inducing apoptosis, similar to etoposide, with selectivity towards cancer cells over noncancerous cells. The study highlights the potential of these derivatives in cancer therapy due to their structural flexibility and sensitivity towards substitutions at specific positions (Sa̧czewski et al., 2004).
Antifungal Agents : Derivatives linked to the indole moiety have shown potent antifungal activities, demonstrating the versatility of acrylonitrile compounds in addressing fungal infections. The modifications in these structures lead to variations in their biological activities, showcasing the chemical adaptability to target different biological pathways (Gomha & Abdel‐Aziz, 2012).
Material Science and Photophysical Properties
Nonlinear Optical Limiting : Thiophene dyes derived from acrylonitrile compounds have been developed for optoelectronic devices aimed at protecting human eyes and optical sensors. Their nonlinear absorption and optical limiting behavior make them suitable for applications in photonic devices, highlighting the importance of these derivatives in material sciences (Anandan et al., 2018).
Photophysical Properties : Studies on the solution and solid-state photophysical properties of positional isomeric acrylonitrile derivatives have been conducted. These investigations include experimental and DFT studies to understand the influence of molecular packing and intermolecular interactions on their optical properties. Such research underscores the potential of acrylonitrile derivatives in developing new materials with tailored photophysical properties for technological applications (Castillo et al., 2021).
Chemical Synthesis and Reactivity
Novel Heterocyclic Compounds : Acrylonitrile derivatives serve as precursors in the synthesis of a wide range of heterocyclic compounds with potential biological activities. These synthetic routes offer insights into the versatility of acrylonitrile compounds in organic synthesis, enabling the development of molecules with diverse biological and chemical properties (Vardanyan et al., 2021).
Polymerization and Material Applications : The polymerization of acrylonitrile catalyzed by single yttrium tris(2,6-di-tert-butyl-4-methyl phenolate) highlights another dimension of acrylonitrile's utility in producing polymeric materials. This study explores the conditions affecting the polymerization process and the properties of the resulting polyacrylonitriles, further emphasizing the role of acrylonitrile derivatives in materials science (Zheng et al., 2002).
Safety and Hazards
The safety of 1,2,4-triazole derivatives, including “3-phenyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]acrylonitrile”, has been evaluated on MRC-5 as a normal cell line. It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to target the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its target through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given that similar compounds target the aromatase enzyme , it is plausible that this compound may affect the estrogen biosynthesis pathway. Disruption of this pathway could lead to downstream effects on cell growth and proliferation, particularly in estrogen-dependent cancer cells.
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetics . This suggests that the compound may have favorable absorption and distribution characteristics, which could impact its bioavailability.
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines . This suggests that the compound may exert its effects by inducing cytotoxicity in cancer cells.
特性
IUPAC Name |
(E)-3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7/c15-7-12(6-11-4-2-1-3-5-11)14-18-13(19-20-14)8-21-10-16-9-17-21/h1-6,9-10H,8H2,(H,18,19,20)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJDDGVJXWCGE-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NNC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine](/img/structure/B2978757.png)
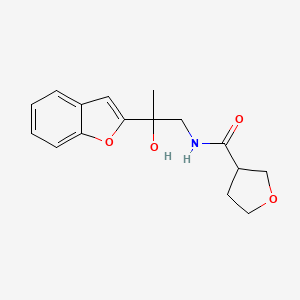
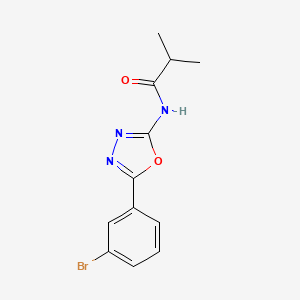
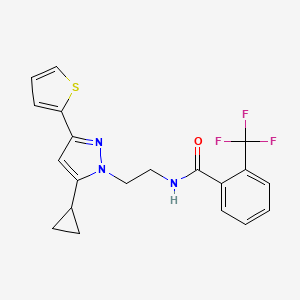
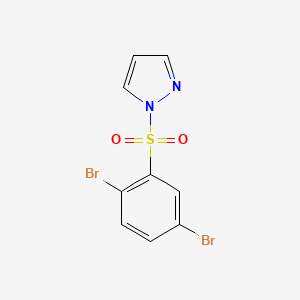
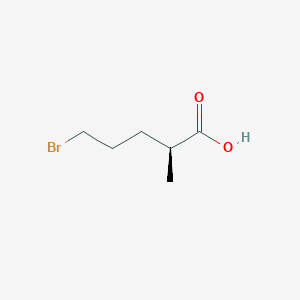
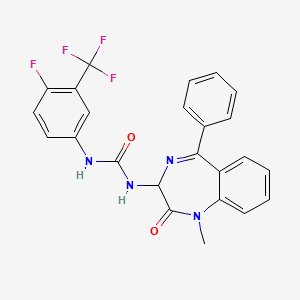
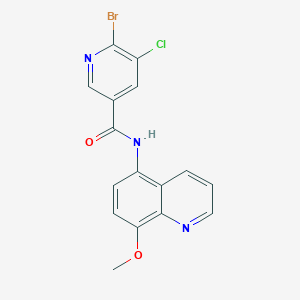
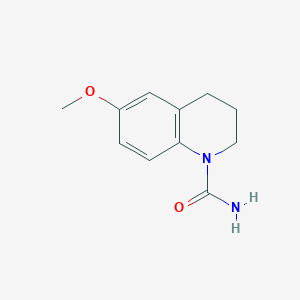


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2978777.png)

